molecular formula C10H16Cl2N2O B2673808 Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride CAS No. 2197054-00-3

Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2673808
CAS No.: 2197054-00-3
M. Wt: 251.15
InChI Key: JSPHDTGQHZUJPE-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with 5-methoxypyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate product, which is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride
  • (5-Methoxypyridin-2-yl)methanamine
  • (4-Methoxypyridin-2-yl)methanamine dihydrochloride

Uniqueness

Cyclopropyl(5-methoxypyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the methoxy substitution on the pyridine ring.

Properties

IUPAC Name

cyclopropyl-(5-methoxypyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-8-4-5-9(12-6-8)10(11)7-2-3-7;;/h4-7,10H,2-3,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPHDTGQHZUJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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